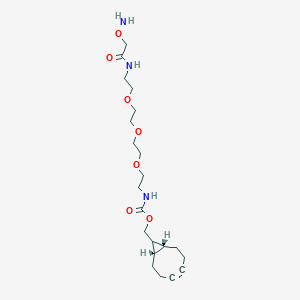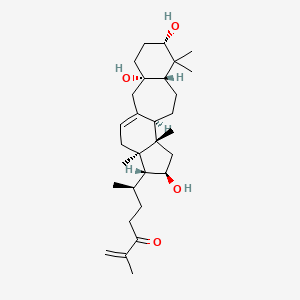
Lepidozin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lepidozin G involves the extraction of the compound from the liverwort Lepidozia reptans. The process typically includes the following steps:
Extraction: The plant material is dried and ground, followed by extraction using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and metabolic engineering may pave the way for industrial-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Lepidozin G undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Lepidozin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Mitochondrial Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Reactive Oxygen Species (ROS) Generation: The compound increases the production of reactive oxygen species, which further promotes apoptosis.
Molecular Targets: This compound targets proteins involved in the apoptotic pathway, including Bcl-2 family proteins and caspases.
Comparaison Avec Des Composés Similaires
Lepidozin G is compared with other similar compounds, such as:
Lepidozin A: Another seco-cycloartane triterpenoid with similar cytotoxic activities.
Lepidozin B: Known for its anti-inflammatory properties.
Lepidozin C: Exhibits both cytotoxic and anti-inflammatory activities.
Uniqueness
This compound stands out due to its potent cytotoxicity against a wide range of cancer cell lines and its unique mechanism of inducing apoptosis through mitochondrial disruption and ROS generation .
Propriétés
Formule moléculaire |
C30H48O4 |
|---|---|
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
(6R)-2-methyl-6-[(3S,6S,8S,11R,12S,14R,15R,16R)-3,6,14-trihydroxy-7,7,12,16-tetramethyl-15-tetracyclo[9.7.0.03,8.012,16]octadec-1(18)-enyl]hept-1-en-3-one |
InChI |
InChI=1S/C30H48O4/c1-18(2)22(31)10-8-19(3)26-23(32)17-29(7)21-9-11-24-27(4,5)25(33)13-15-30(24,34)16-20(21)12-14-28(26,29)6/h12,19,21,23-26,32-34H,1,8-11,13-17H2,2-7H3/t19-,21-,23-,24+,25+,26+,28-,29+,30+/m1/s1 |
Clé InChI |
KYZUWVOOZKSCKO-RVSCBTQESA-N |
SMILES isomérique |
C[C@H](CCC(=O)C(=C)C)[C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@](C3)(CC[C@@H](C4(C)C)O)O)C)C)O |
SMILES canonique |
CC(CCC(=O)C(=C)C)C1C(CC2(C1(CC=C3C2CCC4C(C(CCC4(C3)O)O)(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


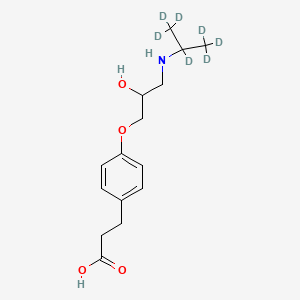
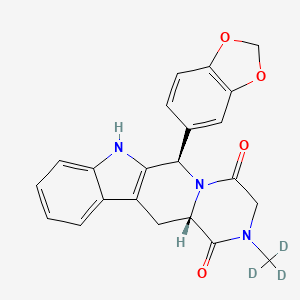
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
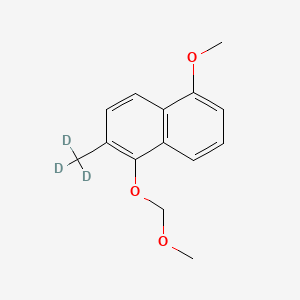
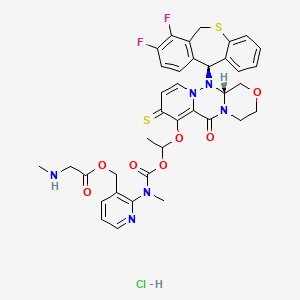
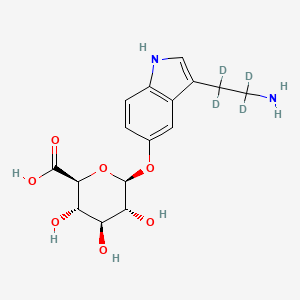

oxane-2-carboxylic acid](/img/structure/B12425644.png)
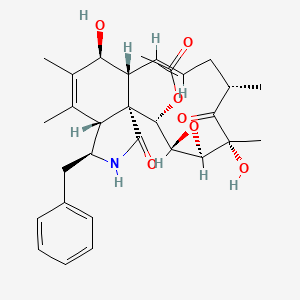
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)

